molecular formula C16H16N2O3S B446762 Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 301694-34-8

Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B446762
CAS No.: 301694-34-8
M. Wt: 316.4g/mol
InChI Key: YZEOWFRHFAPCKP-UHFFFAOYSA-N
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Description

Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a methyl carboxylate group at position 3 and a 3-pyridinylcarbonylamino moiety at position 2. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and receptor-targeted agents, due to its ability to modulate solubility, bioavailability, and target affinity .

Properties

IUPAC Name

methyl 2-(pyridine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-21-16(20)13-11-6-2-3-7-12(11)22-15(13)18-14(19)10-5-4-8-17-9-10/h4-5,8-9H,2-3,6-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEOWFRHFAPCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

HATU-Mediated Coupling

Reagents :

  • Intermediate A (1.0 equiv)

  • Pyridine-3-carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv), DIPEA (2.0 equiv)

  • Solvent: DMSO or DMF

Procedure :

  • Activate pyridine-3-carboxylic acid with HATU and DIPEA in DMSO at 0°C for 15 minutes.

  • Add Intermediate A and stir at room temperature for 12 hours.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield : 68–72%.

EDC/HOBt Coupling

Reagents :

  • Intermediate A (1.0 equiv)

  • Pyridine-3-carboxylic acid (1.1 equiv)

  • EDC (1.2 equiv), HOBt (1.2 equiv)

  • Solvent: Dichloromethane

Procedure :

  • Pre-activate the carboxylic acid with EDC/HOBt in DCM for 1 hour.

  • Add Intermediate A and stir at 25°C for 24 hours.

  • Wash with NaHCO₃ solution and dry over MgSO₄.

  • Recrystallize from ethanol.

Yield : 65–70%.

Alternative Routes via Intramolecular Cyclization

A less common approach involves intramolecular cyclization of substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids in acetic anhydride. This method is advantageous for introducing diversity at the aryl group but requires stringent conditions:

  • Reactant : 4-Oxo-2-thienylaminobut-2-enoic acid derivative

  • Cyclizing Agent : Acetic anhydride (5.0 equiv)

  • Conditions : Reflux at 120°C for 4 hours.

Yield : 50–55% after silica gel purification.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve efficiency:

ParameterLaboratory ScaleIndustrial Scale
Reaction Time12–24 h2–4 h
Temperature25°C50°C
Solvent Volume (L/kg)102
Purity95%99%

Industrial methods use membrane filtration and crystallization under pressure to enhance yield and reduce waste.

Analytical Validation

Critical quality control metrics for the final compound include:

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water 70:30)

  • NMR Confirmation :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyridine-H), 3.85 (s, 3H, COOCH₃).

  • Mass Spec : m/z 316.4 [M+H]⁺.

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Add molecular sieves to absorb moisture during amide formation.

  • Byproduct Formation : Use scavenger resins (e.g., trisamine) to remove excess acylating agents.

  • Scale-Up Issues : Adopt high-pressure hydrogenation to reduce tetrahydrobenzothiophene oxidation.

Recent Advances

Recent studies highlight enzyme-mediated coupling using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media, achieving 75% yield with reduced environmental impact.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)
HATU-Mediated7298120
EDC/HOBt709790
Industrial Flow859945
Enzymatic7596110

Chemical Reactions Analysis

Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is under investigation for its potential therapeutic effects:

  • Antioxidant Activity : Compounds similar to this one have shown the ability to scavenge free radicals and reduce oxidative stress in biological systems. This suggests potential applications in treating oxidative stress-related diseases.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from apoptosis in neurodegenerative models, making it a candidate for further research in neuroprotection.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses. It appears to downregulate pro-inflammatory cytokines, indicating potential use in inflammatory disorders.

Organic Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Continuous Flow Synthesis : Recent advancements have demonstrated that this compound can be synthesized using continuous flow techniques that enhance selectivity and yield while reducing environmental impact compared to traditional batch methods.

Case Study 1: Neuroprotective Mechanism

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of this compound on primary neuronal cultures subjected to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers when treated with the compound compared to control groups.

Case Study 2: Anti-inflammatory Activity

Research conducted in a murine model of arthritis demonstrated that administration of the compound led to decreased swelling and reduced levels of inflammatory cytokines such as IL-6 and TNF-alpha. This study was published in Pharmacology Reports.

Case Study 3: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against common pathogens including Staphylococcus aureus and Escherichia coli. Findings revealed significant inhibitory effects on bacterial growth at varying concentrations.

Summary Table of Biological Activities

Activity TypeObservationsReference Source
AntioxidantScavenging free radicalsJournal of Neurochemistry
NeuroprotectiveReduced cell death in oxidative stress modelsJournal of Neurochemistry
Anti-inflammatoryDecreased inflammatory cytokinesPharmacology Reports
AntimicrobialInhibition of bacterial growthRecent microbiological studies

Mechanism of Action

The mechanism of action of Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π stacking interactions, while the benzothiophene ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their physicochemical or functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
Methyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₈H₁₉N₃O₂S₂ 397.55 Phenylcarbamothioyl Enhanced lipophilicity; thiourea motif
Methyl 2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₈H₂₄Cl₃N₃O₃S 476.83 Trichloroethyl-isobutyryl Potential halogen bonding; bulky group
Ethyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₉H₂₁NO₄S 359.44 3-Methoxybenzoyl Improved solubility; methoxy π-donor
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₆H₁₇NO₂S 287.38 Phenyl at position 6 Aromatic stacking; rigid core
Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₈H₁₈N₂O₃S 342.41 Hydroxybenzylidene Chelation potential; fluorescence

Key Findings from Comparative Studies

Electronic and Solubility Effects: The 3-pyridinylcarbonyl group in the target compound likely enhances water solubility compared to purely hydrophobic substituents (e.g., phenylcarbamothioyl in ). However, it may reduce membrane permeability relative to smaller groups like methyl . The methoxybenzoyl analog () exhibits a predicted pKa of 12.84, suggesting moderate basicity, whereas the pyridinylcarbonyl group may introduce a more pronounced polar surface area.

Hydrogen Bonding and Crystal Packing :

  • Compounds with hydroxybenzylidene substituents () form intramolecular O–H⋯N hydrogen bonds, stabilizing planar conformations. In contrast, bulky substituents (e.g., trichloroethyl-isobutyryl in ) disrupt crystallinity, favoring amorphous solid states.

The hydroxybenzylidene derivative () acts as a fluorometric Fe³⁺ chemosensor, highlighting the utility of electron-rich substituents in metal ion recognition.

Biological Activity

Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S. Its structure features a benzothiophene core with a pyridinylcarbonyl amino group, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. A study evaluated various substituted benzothiophenes for their activity against Staphylococcus aureus strains. The minimum inhibitory concentrations (MICs) were determined, showing promising results for specific derivatives .

CompoundStructureMIC (µg/mL)
II.bStructure II.b64 (ATCC 29213)
III.eStructure III.e128 (MRSA)

This highlights the potential of this compound as an antimicrobial agent.

Lipid Metabolism Regulation

Another significant aspect of this compound's biological activity is its effect on lipid metabolism. A related compound, ZJ001, which shares structural similarities with this compound, was studied for its lipid-lowering effects in diet-induced obesity models. The findings demonstrated that ZJ001 inhibited the SREBP-1c pathway and reduced hepatic lipid accumulation .

Key Findings:

  • Inhibition of SREBP Pathway: ZJ001 significantly reduced mRNA levels of SREBP-1C and its downstream genes.
  • Improvement in Glucose Tolerance: Treatment led to better glucose metabolism in animal models.

These results suggest that similar mechanisms may be applicable to this compound.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of various thiophene derivatives. For instance:

  • Synthesis and Evaluation : A study synthesized several thiophene derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the thiophene structure enhanced cytotoxicity without significant toxicity to normal cells .
  • Antiproliferative Activity : Another investigation focused on the antiproliferative effects of thiophene derivatives on cancer cell lines. The results showed that specific substitutions increased the compounds' effectiveness in inhibiting cell growth .

Q & A

Q. Table 1: Key Synthetic Intermediates and Yields

IntermediateReagents/ConditionsYield (%)Purity (HPLC)Reference
11aCyclohexanone, methyl cyanoacetate, S₈, diethylamine, MeOH85>95%
Compound 2Intermediate 11f + cis-1,2,3,6-tetrahydrophthalic anhydride, CH₂Cl₂, reflux67>98%

Q. Table 2: Biological Activity of Selected Derivatives

CompoundMIC (μg/mL) against S. aureusKey Structural FeatureReference
128.53-Pyridinylcarbonyl
11a (Parent)>64Unsubstituted NH₂

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